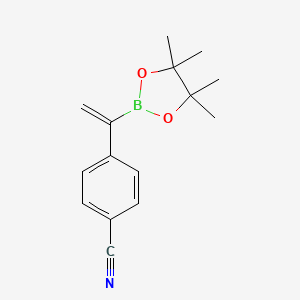
4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile is an organic compound with the chemical formula C14H18BNO2. This compound is known for its unique structure, which includes a dioxaborolane ring and a benzonitrile group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile is widely used in scientific research due to its versatility:
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile involves its ability to form stable boron-carbon bonds. The dioxaborolane ring acts as a boron source, which can participate in various chemical reactions. The benzonitrile group provides additional reactivity, allowing the compound to undergo further functionalization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Uniqueness
4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile is unique due to its combination of a dioxaborolane ring and a benzonitrile group. This structure provides a balance of stability and reactivity, making it a valuable compound in various synthetic applications. Its ability to undergo multiple types of reactions and form stable products sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H18BNO2 |
|---|---|
Peso molecular |
255.12 g/mol |
Nombre IUPAC |
4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H18BNO2/c1-11(13-8-6-12(10-17)7-9-13)16-18-14(2,3)15(4,5)19-16/h6-9H,1H2,2-5H3 |
Clave InChI |
UYNLZQUHMCHQGI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


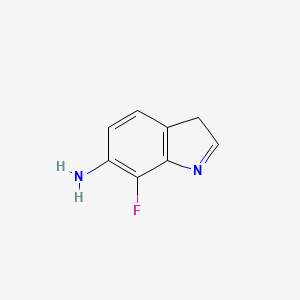
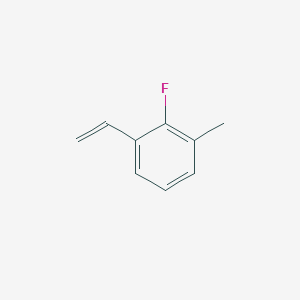
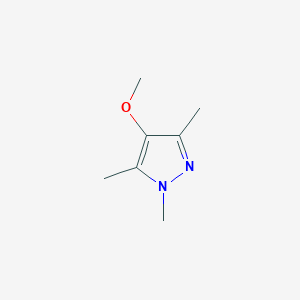
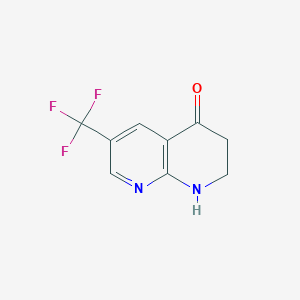
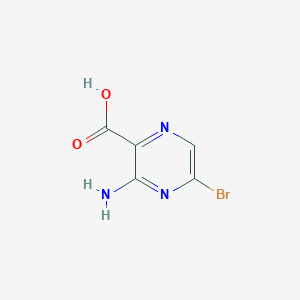


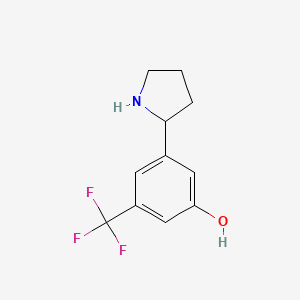
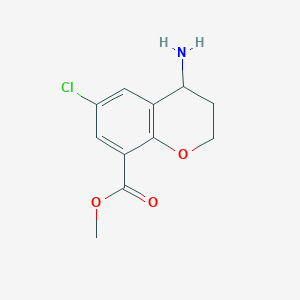

![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
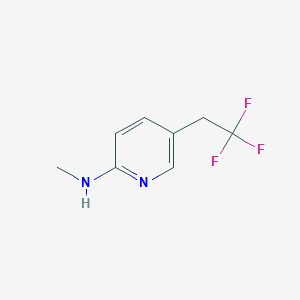
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
